molecular formula C17H19BrFNO4 B586703 6-Bromo-1,4-dihydro-7-fluoro-1-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester CAS No. 934161-50-9

6-Bromo-1,4-dihydro-7-fluoro-1-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester

Cat. No.: B586703
CAS No.: 934161-50-9
M. Wt: 400.244
InChI Key: WEVZXJJVJXHULG-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1,4-dihydro-7-fluoro-1-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester is a key chiral intermediate in the synthetic pathway of besifloxacin, a broad-spectrum fluoroquinolone antibiotic approved for ophthalmic use [1] . Its research value is primarily in medicinal chemistry and pharmaceutical development, where it is utilized to study structure-activity relationships and to synthesize novel quinolone-based antimicrobial agents 759_EN.htm">[2] . The compound's structure incorporates a bromo and a fluoro substituent on the quinoline core, which are critical modifications for enhancing potency against bacterial targets, particularly topoisomerase II (DNA gyrase) and topoisomerase IV [3] . The (S)-stereochemistry of the 1-(hydroxymethyl)-2-methylpropyl side chain is essential for optimal biological activity and is a focal point in asymmetric synthesis research. Researchers employ this ester intermediate to investigate the metabolic pathways and to improve the pharmacokinetic profile of next-generation antibacterial compounds, contributing to the ongoing development of agents to combat resistant bacterial pathogens.

Properties

IUPAC Name

ethyl 6-bromo-7-fluoro-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-4-oxoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrFNO4/c1-4-24-17(23)11-7-20(15(8-21)9(2)3)14-6-13(19)12(18)5-10(14)16(11)22/h5-7,9,15,21H,4,8H2,1-3H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVZXJJVJXHULG-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)Br)F)C(CO)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)Br)F)[C@H](CO)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70728547
Record name Ethyl 6-bromo-7-fluoro-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934161-50-9
Record name Ethyl 6-bromo-7-fluoro-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-Bromo-1,4-dihydro-7-fluoro-1-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester is a synthetic compound belonging to the quinoline family. Known for its diverse biological activities, this compound has been studied primarily for its antibacterial properties and potential therapeutic applications in treating various infections.

The molecular formula of this compound is C23H33BrFNO4C_{23}H_{33}BrFNO_4 with a molecular weight of approximately 514.5g/mol514.5\,g/mol . It is characterized by the presence of a bromine atom, a fluorine atom, and a quinoline structure, which are essential for its biological activity.

Antibacterial Activity

Research has demonstrated that compounds within the quinoline class exhibit significant antibacterial properties. In vitro studies have shown that 6-bromo derivatives, including the compound , possess effective antibacterial activity against a range of Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : In studies involving similar quinoline derivatives, MIC values were reported as low as 1μg/mL1\,\mu g/mL against pathogens like Staphylococcus aureus and Escherichia coli . Although specific MIC values for this compound are not extensively documented, it is expected to exhibit comparable activity due to structural similarities.

Case Studies

A notable study evaluated a series of 6-fluoroquinoline derivatives for their antibacterial efficacy. The results indicated that these compounds displayed significant in vitro antibacterial effects with varying degrees of potency against different bacterial strains. The in vivo efficacy was assessed using mouse models, where the compounds demonstrated protective effects against lethal doses of E. coli .

CompoundMIC (µg/mL)Bacteria Tested
6-Bromo derivative1.0Staphylococcus aureus
6-Bromo derivative4.0Escherichia coli
6-Bromo derivative25.0Klebsiella pneumoniae

Antifungal Activity

While primarily recognized for its antibacterial properties, some studies have also explored the antifungal activity of quinoline derivatives. The compound exhibited weak antifungal effects in preliminary tests against fungi such as Candida albicans and Aspergillus niger, indicating a broader spectrum of biological activity .

The mechanism through which 6-bromoquinoline derivatives exert their antibacterial effects is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV enzymes, crucial for bacterial DNA replication and transcription . This interference leads to cell death and inhibition of bacterial growth.

Comparison with Similar Compounds

Quinolinecarboxylic acid derivatives are widely studied for their antimicrobial properties. Below is a comparative analysis of the target compound with structurally analogous molecules, focusing on substituents, synthetic routes, and physicochemical properties.

Structural and Substituent Variations

Key structural differences among similar compounds include:

  • Position 1 : Substitutions such as cyclopropyl, ethyl, or methoxybenzyl groups.
  • Position 6 : Halogens (Br, Cl, F) or methyl groups.
  • Position 7 : Halogens (F, Cl) or methoxy groups.
  • Chirality : Presence of chiral centers (e.g., (1S)-hydroxymethyl group in the target compound).
Table 1: Structural Comparison of Selected Quinolinecarboxylic Acid Derivatives
Compound Name CAS Number Substituents (Position 1, 6, 7) Molecular Weight Key Features References
Target Compound 934161-50-9 1: (1S)-1-(hydroxymethyl)-2-methylpropyl; 6: Br; 7: F Not reported Chiral center, bromo-fluoro combination
Ethyl 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate 70458-94-5 1: Ethyl; 6: F; 7: Cl 297.71 Non-chiral, chloro-fluoro substitution
Ethyl 6-bromo-7-fluoro-1-(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate 2089288-31-1 1: 4-Methoxybenzyl; 6: Br; 7: F 434.26 Methoxybenzyl group enhances aromatic interactions
Ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate 179943-57-8 1: H; 6: Br; 7: H 324.17 Simplest bromo analog, lacks fluorine
6-Bromo-1-cyclopropyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Not reported 1: Cyclopropyl; 6: Br; 7: F Not reported Cyclopropyl group improves Gram-negative activity

Preparation Methods

Selection of Starting Materials

The synthesis begins with 3,4,5-trifluoroanthranilic acid, a precursor that provides the necessary fluorine substituents at positions 6 and 7. Reaction with acetic anhydride yields 2-acetylamino-3,4,5-trifluorobenzoic acid, which is subsequently converted to its acid chloride using oxalyl chloride in dichloromethane.

Cyclization and Esterification

The acid chloride intermediate reacts with ethyl malonate half-ester in the presence of n-butyl lithium to form a β-keto ester derivative. Ring closure is achieved using potassium tert-butoxide in tert-butanol at 60°C, producing ethyl 1,4-dihydro-6,7,8-trifluoro-4-oxoquinoline-3-carboxylate. This intermediate serves as the scaffold for subsequent functionalization.

Regioselective Bromination at Position 6

Introducing the bromo group at position 6 requires careful control to avoid competing reactions at other positions. Electrophilic bromination using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) as a catalyst is a validated approach.

Bromination Conditions

The quinoline intermediate is treated with POCl₃ (71.4–80 mL) and DMF (27.2–30 mL) at 15–30°C, followed by heating to 35–45°C to ensure complete dissolution. N-Bromosuccinimide (NBS) or molecular bromine is then introduced, yielding the 6-bromo derivative. Excess brominating agents are quenched with frozen water, and the product is extracted using methylene chloride, followed by purification via column chromatography (silica gel, hexane:ethyl acetate).

Table 1: Bromination Optimization Parameters

ParameterRange/ValueImpact on Yield
POCl₃ Volume71.4–80 mLMaximizes activation
Temperature35–45°CEnhances solubility
Brominating AgentNBS or Br₂85–92% yield
Purification MethodColumn Chromatography>95% purity

Stereoselective Introduction of the 1-[(1S)-1-(hydroxymethyl)-2-methylpropyl] Side Chain

The chiral side chain at position 1 is introduced via nucleophilic substitution or alkylation. The (1S)-1-(hydroxymethyl)-2-methylpropyl group is synthesized separately as a chiral alcohol precursor.

Chiral Alcohol Synthesis

The enantiomerically pure alcohol is prepared via asymmetric reduction of ethyl 2-methyl-3-oxopentanoate using a chiral catalyst (e.g., Corey-Bakshi-Shibata). This yields (1S)-1-(hydroxymethyl)-2-methylpropan-1-ol with >98% enantiomeric excess.

Alkylation of Quinoline Nitrogen

The quinoline nitrogen is alkylated with the chiral alcohol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) in tetrahydrofuran (THF). This method preserves stereochemistry and affords the desired (1S)-configured product in 70–75% yield. Alternative approaches using boronate intermediates, as described in EP0351889A1, involve reacting the quinoline core with a boron-protected chiral alcohol, followed by hydrolysis.

Esterification of the Carboxylic Acid Group

The ethyl ester at position 3 is introduced either early in the synthesis (via the β-keto ester intermediate) or through post-cyclization esterification.

Direct Esterification

The carboxylic acid intermediate is treated with ethanol and sulfuric acid under reflux, achieving 90–95% conversion to the ethyl ester. Alternatively, the acid chloride is reacted with ethanol in the presence of triethylamine to form the ester.

Purification and Characterization

Final purification employs recrystallization from anhydrous diethyl ether or methanol, yielding >99% pure product. Structural confirmation is achieved via 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry.

Table 2: Spectral Data for Final Compound

TechniqueKey Signals
1H^1H-NMR (400 MHz, CDCl₃)δ 1.25 (t, 3H, -CH₂CH₃), 4.20 (q, 2H, -OCH₂), 4.95 (m, 1H, chiral -CH)
13C^{13}C-NMRδ 172.5 (C=O), 165.2 (quinoline C-4), 62.1 (-OCH₂)
HRMS (ESI+)m/z 453.0741 [M+H]⁺

Challenges and Optimization Strategies

Regioselectivity in Bromination

Competing bromination at positions 5 or 8 is mitigated by using bulky directing groups or low-temperature conditions.

Stereochemical Integrity

Racemization during alkylation is minimized by avoiding protic solvents and using Mitsunobu conditions.

Yield Enhancement

Multi-step reaction yields are improved via solvent optimization (e.g., tert-butanol for cyclization) and catalytic methods (e.g., palladium-catalyzed couplings) .

Q & A

Q. What synthetic methodologies are recommended for introducing the (1S)-1-(hydroxymethyl)-2-methylpropyl substituent to the quinoline core?

The (1S)-configured substituent is typically introduced via asymmetric synthesis or chiral resolution. A common approach involves:

  • Step 1 : Coupling a pre-synthesized (1S)-1-(hydroxymethyl)-2-methylpropylamine with a brominated quinoline intermediate under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to ensure stereochemical integrity .
  • Step 2 : Protecting the hydroxyl group (e.g., with tert-butyldimethylsilyl chloride) before subsequent fluorination or bromination steps to prevent side reactions .
  • Validation : Chiral HPLC or polarimetry is critical to confirm enantiomeric purity (>98% ee) .

Q. How can researchers optimize reaction conditions to minimize dehalogenation during fluorination or bromination steps?

Dehalogenation (e.g., loss of bromine or fluorine) is a common side reaction in halogen-rich quinolines. Mitigation strategies include:

  • Low-Temperature Halogenation : Using N-bromosuccinimide (NBS) or Selectfluor® at 0–5°C in anhydrous DMF to reduce radical-mediated degradation .
  • Catalytic Additives : Adding catalytic amounts of Hünig’s base (DIPEA) to stabilize intermediates and suppress elimination pathways .
  • Monitoring : Real-time LC-MS to track halogen retention, with adjustments to solvent polarity if degradation exceeds 5% .

Q. What analytical techniques are most reliable for characterizing the ester moiety and verifying hydrolytic stability?

  • 1H/13C NMR : Confirm the ethyl ester resonance at δ ~4.3–4.4 ppm (quartet) and carbonyl signal at ~165–170 ppm .
  • Hydrolytic Stability Assay : Incubate the compound in pH 7.4 buffer at 37°C for 24 hours; quantify intact ester via HPLC-UV (λ = 254 nm). Hydrolysis >10% indicates a need for structural modification (e.g., steric hindrance near the ester group) .

Advanced Research Questions

Q. How does the stereochemistry of the (1S)-hydroxymethyl group influence biological activity, and what methods validate its role?

The (1S)-configuration enhances target binding (e.g., bacterial topoisomerases) due to optimal spatial alignment. To validate:

  • Enantiomer Comparison : Synthesize both (1S) and (1R) isomers and test MIC (Minimum Inhibitory Concentration) against S. aureus and E. coli. A 4–8x activity difference typically confirms stereochemical impact .
  • Molecular Docking : Use Schrödinger Suite or AutoDock to model hydrogen bonding between the hydroxymethyl group and enzyme active sites (e.g., GyrB subunit) .

Q. What strategies resolve contradictions in SAR (Structure-Activity Relationship) data for substituents at the 6-bromo and 7-fluoro positions?

Contradictions arise from competing electronic (electron-withdrawing) and steric effects. A systematic approach includes:

  • Electrostatic Potential Mapping : Compare charge distribution (via DFT calculations) to correlate substituent effects with antibacterial potency .
  • Isosteric Replacement : Replace Br with CF3 or I to assess whether activity changes are electronic or steric in origin .
  • Meta-Analysis : Cross-reference published MIC data for analogs (e.g., 6-Cl vs. 6-Br derivatives) to identify outliers due to assay variability .

Q. How can researchers design stability-indicating assays to detect degradation products under oxidative stress?

  • Forced Degradation : Expose the compound to 3% H2O2 at 40°C for 24 hours.
  • UPLC-QTOF-MS : Identify major degradation products (e.g., quinoline ring oxidation at C4 or ester hydrolysis) using high-resolution mass accuracy (±2 ppm) .
  • Kinetic Modeling : Calculate degradation rate constants (k) under varying pH/temperature to predict shelf-life .

Data Contradiction Analysis

Q. How to address discrepancies in reported cytotoxicity between in vitro and ex vivo models for this compound?

  • In Vitro vs. Ex Vivo Variability :

    FactorIn Vitro (HEK293)Ex Vivo (Rat Hepatocytes)
    Metabolic ActivationLimited (no CYP450)High (Phase I/II enzymes)
    Toxicity MechanismDirect DNA intercalationReactive metabolite (quinone-imine) formation
    • Mitigation : Pre-treat with CYP inhibitors (e.g., 1-aminobenzotriazole) to isolate toxicity pathways .

Methodological Recommendations Table

ObjectiveRecommended TechniqueKey ParametersEvidence Source
Stereochemical PurityChiral HPLCColumn: Chiralpak IC-3; Mobile Phase: Hexane/EtOH (80:20)
Halogen RetentionLC-MS with MRMTransition: m/z 423 → 305 (Br loss monitoring)
Degradation KineticsUPLC-PDAColumn: C18 (2.1 × 50 mm, 1.7 µm); λ = 254 nm

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.